N-benzyl-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to "N-benzyl-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide" often involves multistep chemical processes starting from basic aromatic or heteroaromatic compounds. For instance, compounds with similar structural features have been synthesized through reactions involving initial formation of intermediates like benzoylimino derivatives followed by reductions and cyclizations to introduce the sulfonyl and benzamide functionalities (Gangapuram & Redda, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-benzyl-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide" has been elucidated using techniques such as X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule and how this influences its chemical reactivity and interactions. For example, X-ray analysis has provided detailed insights into the geometry and electronic distribution within the molecule, highlighting the planarity or non-planarity of aromatic systems and the orientation of functional groups (Guirado et al., 2002).
Scientific Research Applications
Morphology Control in Polycarbazole Based Bulk Heterojunction Solar Cells
A study by Chu et al. (2011) explored the use of dimethyl sulfoxide in controlling the morphology of polycarbazole-based solar cells, leading to improved photovoltaic performance. This highlights the role of similar compounds in enhancing solar cell efficiency through morphology optimization (Chu et al., 2011).
Herbicidal Activity of Benzamides
Research by Viste et al. (1970) identified dimethylpropynylbenzamides, a group of benzamides, as herbicidally active, demonstrating potential agricultural utility. This illustrates the agricultural applications of benzamide derivatives in controlling unwanted vegetation (Viste et al., 1970).
Crystal Structure and Fungicidal Properties
Cho et al. (2014) examined the crystal structure of tolylfluanid, a fungicide with a benzamide component, providing insight into its molecular interactions and potential for agricultural applications (Cho et al., 2014).
Synthesis and Biological Evaluation of Benzenesulfonamide Derivatives
Fahim and Shalaby (2019) conducted a study on the synthesis of benzenesulfonamide derivatives, demonstrating their in vitro antitumor activity. This underscores the potential therapeutic applications of benzamide derivatives in cancer treatment (Fahim & Shalaby, 2019).
Synthesis of Aromatic Polymers with Long Alkyl Side Chains
Lin et al. (1990) explored the synthesis of aromatic polymers containing benzamide components, focusing on their solubility and thermal stability. This research points to the importance of benzamide derivatives in the development of advanced materials (Lin et al., 1990).
properties
IUPAC Name |
N-benzyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-20(2)24(22,23)15-8-12(13(17)9-14(15)18)16(21)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXIXACATNZFFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2=CC=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24794045 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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